PF-4191834

Catalog No.
S539252
CAS No.
1029317-21-2
M.F
C22H23N3O2S
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-4191834

CAS Number

1029317-21-2

Product Name

PF-4191834

IUPAC Name

4-[3-[4-(2-methylpyrazol-3-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C22H23N3O2S/c1-25-20(9-12-24-25)16-5-7-18(8-6-16)28-19-4-2-3-17(15-19)22(21(23)26)10-13-27-14-11-22/h2-9,12,15H,10-11,13-14H2,1H3,(H2,23,26)

InChI Key

DVNQWYLVSNPCJZ-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

4-(3-(4-(1-methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide, PF 4191834, PF-4191834, PF4191834

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N

Description

The exact mass of the compound 4-(3-(4-(1-methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide is 393.1511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-4191834 is a novel compound classified as a selective non-redox inhibitor of the enzyme 5-lipoxygenase, which plays a significant role in the metabolism of arachidonic acid, leading to the production of leukotrienes and other pro-inflammatory mediators. This compound is chemically identified as 4-(3-(4-(1-Methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide. It has demonstrated potent inhibitory effects on 5-lipoxygenase, with an IC50 value of approximately 229 nM, indicating its effectiveness in modulating inflammation and pain pathways in various biological systems .

Primarily due to its functional groups. Key reactions include:

  • Oxidation: The presence of the tetrahydro-pyran moiety allows for potential oxidation reactions.
  • Nucleophilic Substitution: The compound’s thioether linkage may participate in nucleophilic attack under appropriate conditions.
  • Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines .

PF-4191834 exhibits significant biological activity as a 5-lipoxygenase inhibitor. Its selectivity is notable, showing approximately 300-fold greater potency against 5-lipoxygenase compared to other lipoxygenases such as 12-lipoxygenase and 15-lipoxygenase. This selectivity minimizes off-target effects and enhances its therapeutic potential in managing inflammatory diseases, including asthma and other respiratory conditions . In vivo studies have confirmed its efficacy in reducing inflammation in animal models, correlating well with plasma concentrations required for therapeutic effects .

  • Formation of the Tetrahydropyran Ring: This is achieved through cyclization reactions involving appropriate alcohols and aldehydes.
  • Thioether Formation: The introduction of the phenylthio group is accomplished via nucleophilic substitution reactions involving thiophenol derivatives.
  • Carboxamide Formation: The final step involves coupling reactions to attach the carboxamide functional group to the tetrahydropyran scaffold .

These synthetic routes have been optimized to enhance yield and purity while minimizing by-products.

PF-4191834 has potential applications in various therapeutic areas due to its anti-inflammatory properties:

  • Asthma Treatment: As a potent inhibitor of leukotriene synthesis, it may reduce bronchoconstriction and inflammation in asthmatic patients.
  • Pain Management: Its effectiveness in reducing inflammatory pain positions it as a candidate for treating chronic pain conditions.
  • Other Inflammatory Diseases: Given its mechanism of action, PF-4191834 may be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Interaction studies have shown that PF-4191834 does not exhibit significant interactions with cyclooxygenase enzymes, which are often implicated in inflammatory processes. This lack of interaction suggests that PF-4191834 can be used alongside non-steroidal anti-inflammatory drugs without increasing the risk of gastrointestinal side effects commonly associated with cyclooxygenase inhibition . Furthermore, studies indicate that it maintains efficacy even in complex biological environments such as human blood cells.

Several compounds exhibit structural or functional similarities to PF-4191834, particularly those targeting lipoxygenases. Here are some notable examples:

Compound NameMechanismIC50 (nM)Unique Features
CJ-13,610Non-redox 5-lipoxygenase inhibitor~1500Prototype compound for PF-4191834
MK-06335-lipoxygenase inhibitor~2000Dual inhibition of cyclooxygenase
VIA-22915-lipoxygenase inhibitor~500Focused on vascular inflammation
ZileutonLipoxygenase inhibitor~1000Also inhibits leukotriene synthesis

PF-4191834 stands out due to its high selectivity for 5-lipoxygenase over other lipoxygenases and cyclooxygenases, which potentially reduces unwanted side effects associated with broader inhibition profiles seen in other compounds .

The convergent synthesis of PF-4191834 employs a strategically designed six-step process that efficiently assembles the target molecule through parallel synthetic pathways that converge at the final coupling step [1]. The overall synthetic strategy begins with 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile as the key starting material, which undergoes hydrolysis to form the corresponding carboxamide in quantitative yield (99.8%) with exceptional purity (99.9%) [1].

The first critical transformation involves the conversion of the nitrile functionality to the primary carboxamide using concentrated sulfuric acid (98%) at room temperature over 40 hours [1]. This step demonstrates remarkable efficiency, producing 1119 grams of product from 1.05 kilograms of starting material with minimal purification requirements. The reaction proceeds through acid-catalyzed hydrolysis, where the nitrile group is protonated and subsequently attacked by water molecules, ultimately yielding the carboxamide after neutralization and isolation.

The convergent nature of the synthesis becomes evident in the parallel preparation of the pyrazole component. 5-(4-bromophenyl)-1-methyl-1H-pyrazole is synthesized through a two-step sequence starting from 4-bromoacetophenone [1]. The first step involves treatment with N,N-dimethylformamide dimethyl acetal at elevated temperature (125°C) for 3 hours, followed by reaction with methyl hydrazine. Alternative conditions using 110°C for 4 hours with subsequent crystallization from heptane provide improved yields of 68% with better material handling properties [1].

Consecutive Palladium-catalyzed Aryl-Sulfur Couplings Methodology

The synthesis of PF-4191834 demonstrates the power of consecutive palladium-catalyzed aryl-sulfur (Ar-S) coupling reactions, specifically employing Migita coupling methodology [1] [2]. The key transformation involves two sequential coupling reactions: first, the formation of a silyl-protected thioether intermediate, followed by the final coupling to form the target diaryl thioether.

The initial Ar-S coupling utilizes triisopropylsilanethiol (TIPS-SH) as the sulfur nucleophile in a palladium-catalyzed cross-coupling reaction [1]. The optimized conditions employ Pd(OAc)₂ (4.74 g, 0.0211 mole) with DIPPF (1,1-bis(diisopropylphosphino)ferrocene) as the ligand (10.6 g, 0.0253 mole) in anhydrous dioxane under nitrogen atmosphere [1]. The reaction requires heating to reflux for one hour, after which the mixture is worked up through extraction with ethyl acetate and subsequent crystallization to afford the desired product in 80-84% yield with 99% purity.

An alternative protocol utilizing PdCl₂(dppf) as the catalyst system demonstrates improved efficiency with 85% yield [1]. This variant employs toluene as the solvent and operates at lower catalyst loading while maintaining excellent product quality. The mechanistic pathway involves oxidative addition of the aryl bromide to the palladium(0) center, followed by transmetalation with the thiolate anion and subsequent reductive elimination to form the carbon-sulfur bond [3] [2].

The second Ar-S coupling represents the convergent assembly step, where the silyl-protected thioether intermediate couples with 5-(4-bromophenyl)-1-methyl-1H-pyrazole [1]. The reaction utilizes tetrakis(triphenylphosphine)palladium(0) as the catalyst with bis[(2-diphenylphosphino)]phenyl ether as an additional ligand in the presence of potassium tert-butoxide. The coupling proceeds in isopropanol containing 5% water at 90°C for 4 hours under nitrogen atmosphere.

Process Optimization Strategies

Process optimization for PF-4191834 synthesis focuses on several critical parameters to enhance yield, reduce impurities, and improve scalability [4]. Temperature control emerges as a fundamental optimization parameter, with detailed kinetic studies revealing that at elevated temperatures, reductive elimination becomes the rate-limiting step in the catalytic cycle, potentially opening pathways for undesired impurity formation [4].

Solvent selection represents a major optimization opportunity, with the transition from traditional solvents to 2-methyltetrahydrofuran providing significant environmental and safety benefits [1]. This green solvent alternative demonstrates comparable reaction efficiency while offering improved sustainability profiles, reduced toxicity, and better regulatory compliance. The optimization process includes systematic evaluation of solvent effects on reaction kinetics, product quality, and downstream processing requirements.

Catalyst loading optimization balances economic considerations with reaction efficiency. Studies demonstrate that reducing palladium loading from 2 mol% to 1 mol% maintains acceptable reaction rates while significantly reducing catalyst costs [1]. The optimization involves detailed evaluation of ligand effects, with dppf-based systems showing superior performance compared to alternative phosphine ligands in terms of both activity and selectivity.

Base selection optimization focuses on the choice between sodium tert-butoxide, potassium tert-butoxide, and sodium methoxide [1]. Sodium methoxide emerges as the preferred base for scale-up operations due to its enhanced solubility, improved handling characteristics, and consistent performance across different batch sizes. The optimization process includes evaluation of base stoichiometry, addition protocols, and impact on product quality.

Reaction monitoring and control strategies incorporate Process Analytical Technology (PAT) principles to ensure consistent product quality [5]. Real-time monitoring of key reaction parameters, including temperature, reactant concentrations, and impurity formation, enables precise process control and early detection of deviations from optimal conditions.

Scale-up Considerations and Industrial Production Parameters

The scale-up of PF-4191834 synthesis from laboratory scale to industrial production requires careful consideration of multiple factors affecting reaction performance, safety, and product quality [1] [5]. The demonstrated scale-up to 20 kilograms represents a significant achievement in process development, requiring extensive validation of critical process parameters and equipment specifications.

Heat transfer limitations represent a primary challenge in scale-up operations. Laboratory reactions benefit from excellent heat transfer characteristics due to high surface-area-to-volume ratios, while industrial reactors require enhanced heat transfer capabilities to maintain temperature uniformity [5]. The optimization includes reactor design considerations such as jacket configuration, agitation systems, and internal heat transfer surfaces to ensure adequate thermal management.

Mass transfer effects become increasingly important at larger scales, particularly for heterogeneous reactions involving solid bases and catalysts [1]. The scale-up process requires optimization of agitation systems to ensure adequate mixing while avoiding excessive shear that could lead to catalyst degradation or emulsion formation during workup procedures.

Catalyst recovery and recycling considerations become economically significant at industrial scale. The process development includes evaluation of catalyst separation techniques, regeneration protocols, and economic analysis of catalyst lifecycle management [1]. Alternative catalyst systems with improved stability and recyclability characteristics receive consideration for long-term manufacturing sustainability.

Quality control and analytical considerations scale proportionally with batch size, requiring robust sampling protocols and analytical methods capable of detecting trace impurities in large batches [1]. The industrial process incorporates multiple quality control checkpoints, including in-process monitoring, intermediate isolation and analysis, and comprehensive final product characterization.

Environmental and safety considerations intensify at industrial scale, requiring comprehensive evaluation of waste streams, emission control, and personnel safety protocols [5]. The process design incorporates solvent recovery systems, waste minimization strategies, and containment systems to ensure environmental compliance and worker safety.

Alternative Synthetic Routes and Improvements

Several alternative synthetic approaches have been developed to address specific challenges in PF-4191834 manufacturing, focusing on cost reduction, environmental impact, and process efficiency [4]. The most significant advancement involves the replacement of triisopropylsilanethiol (TIPS-SH) with isooctyl 3-mercaptopropionate as the sulfur source in Migita coupling reactions.

The development of a three-step one-pot process represents a major process intensification achievement [4]. This methodology employs isooctyl 3-mercaptopropionate as an odorless, readily available commodity chemical that serves as an effective alternative to TIPS-SH. The process achieves greater than 70% crude yield and 55% isolated yield after purification, demonstrating significant improvements in atom economy and process efficiency.

The one-pot sequential approach eliminates intermediate isolation steps, reducing process complexity and improving overall efficiency [6]. This methodology utilizes the same palladium catalyst system for both coupling reactions, with careful timing of reagent additions and reaction conditions to ensure selective formation of the desired product. The process begins with coupling of the first aryl halide with the sulfur source, followed by addition of the second aryl halide and appropriate activating agents.

Ligand optimization studies have identified several high-performance catalyst systems beyond the standard dppf-based catalysts [6]. The CyPF-tBu ligand system demonstrates exceptional activity with turnover numbers 1-2 orders of magnitude higher than conventional catalysts, enabling dramatic reductions in catalyst loading while maintaining excellent yields and selectivity.

Direct coupling alternatives eliminate the need for silicon-based protecting groups, reducing both cost and environmental impact [4]. These approaches utilize carefully optimized reaction conditions to achieve selective cross-coupling without the intermediate silyl protection strategy. While yields may be slightly lower than the protected approach, the simplified process offers significant advantages in terms of atom economy and waste reduction.

Temperature profile optimization represents an important process improvement focusing on kinetic control of side reactions [4]. Detailed kinetic studies reveal that controlled temperature ramping can minimize impurity formation while maintaining acceptable reaction rates. The optimized profiles typically involve initial heating to moderate temperatures for catalyst activation, followed by higher temperatures for completion.

Continuous flow processing alternatives offer potential advantages for specific steps in the synthesis, particularly for the highly exothermic reactions [5]. Flow chemistry enables precise temperature and residence time control, potentially improving selectivity and safety compared to batch processes. However, the heterogeneous nature of many reactions in the PF-4191834 synthesis presents challenges for flow implementation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

393.15109816 g/mol

Monoisotopic Mass

393.15109816 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YX55DXP4T1

Other CAS

1029317-21-2

Wikipedia

Pf-4191834

Dates

Last modified: 04-14-2024
1: Masferrer JL, Zweifel BS, Hardy M, Anderson GD, Dufield D, Cortes-Burgos L,

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